molecular formula C16H21N3O7S B12767929 Acetic acid, ((4-((((butylamino)oxoacetyl)amino)sulfonyl)phenyl)amino)oxo-, ethyl ester CAS No. 81717-20-6

Acetic acid, ((4-((((butylamino)oxoacetyl)amino)sulfonyl)phenyl)amino)oxo-, ethyl ester

Cat. No.: B12767929
CAS No.: 81717-20-6
M. Wt: 399.4 g/mol
InChI Key: PKOMKPPHEJDXKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid, ((4-((((butylamino)oxoacetyl)amino)sulfonyl)phenyl)amino)oxo-, ethyl ester is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a butylamino group, an oxoacetyl group, and a sulfonyl group attached to a phenyl ring, all linked to an ethyl ester of acetic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, ((4-((((butylamino)oxoacetyl)amino)sulfonyl)phenyl)amino)oxo-, ethyl ester typically involves multiple steps. The process begins with the preparation of the butylamino group, followed by the introduction of the oxoacetyl and sulfonyl groups. The final step involves the esterification of acetic acid with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound often employs advanced techniques such as catalytic hydrogenation and sulfonation under controlled conditions. The use of high-purity reagents and precise temperature control is crucial to ensure the desired product’s yield and purity.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, ((4-((((butylamino)oxoacetyl)amino)sulfonyl)phenyl)amino)oxo-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Acetic acid, ((4-((((butylamino)oxoacetyl)amino)sulfonyl)phenyl)amino)oxo-, ethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of acetic acid, ((4-((((butylamino)oxoacetyl)amino)sulfonyl)phenyl)amino)oxo-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid, ((4-((((methylamino)oxoacetyl)amino)sulfonyl)phenyl)amino)oxo-, ethyl ester
  • Acetic acid, ((4-((((ethylamino)oxoacetyl)amino)sulfonyl)phenyl)amino)oxo-, ethyl ester
  • Acetic acid, ((4-((((propylamino)oxoacetyl)amino)sulfonyl)phenyl)amino)oxo-, ethyl ester

Uniqueness

The uniqueness of acetic acid, ((4-((((butylamino)oxoacetyl)amino)sulfonyl)phenyl)amino)oxo-, ethyl ester lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it particularly valuable in applications where precise molecular interactions are required.

Properties

CAS No.

81717-20-6

Molecular Formula

C16H21N3O7S

Molecular Weight

399.4 g/mol

IUPAC Name

ethyl 2-[4-[[2-(butylamino)-2-oxoacetyl]sulfamoyl]anilino]-2-oxoacetate

InChI

InChI=1S/C16H21N3O7S/c1-3-5-10-17-13(20)14(21)19-27(24,25)12-8-6-11(7-9-12)18-15(22)16(23)26-4-2/h6-9H,3-5,10H2,1-2H3,(H,17,20)(H,18,22)(H,19,21)

InChI Key

PKOMKPPHEJDXKH-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.